Cas no 2137612-86-1 (1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea)

1-2-Amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea is a specialized urea derivative featuring a tetrahydropyran (oxan-3-yl) moiety and an isopropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug design. The presence of both amino and urea functional groups enhances its ability to participate in hydrogen bonding, making it valuable for interactions with biological targets. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in synthetic applications. The compound is typically handled under controlled conditions to ensure purity and consistency in research settings.
1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea structure
2137612-86-1 structure
商品名:1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea
CAS番号:2137612-86-1
MF:C11H23N3O2
メガワット:229.319222688675
CID:6028962
PubChem ID:165474993

1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea
    • 2137612-86-1
    • EN300-1121968
    • 1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
    • インチ: 1S/C11H23N3O2/c1-8(2)14-11(15)13-6-10(12)9-4-3-5-16-7-9/h8-10H,3-7,12H2,1-2H3,(H2,13,14,15)
    • InChIKey: XNBDLEAARPQQLT-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC(C1)C(CNC(NC(C)C)=O)N

計算された属性

  • せいみつぶんしりょう: 229.17902698g/mol
  • どういたいしつりょう: 229.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 76.4Ų

1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1121968-0.1g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1121968-5.0g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1
5g
$2110.0 2023-06-09
Enamine
EN300-1121968-0.5g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1121968-10g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1121968-5g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1121968-2.5g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1121968-1g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
1g
$728.0 2023-10-27
Enamine
EN300-1121968-1.0g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1
1g
$728.0 2023-06-09
Enamine
EN300-1121968-0.25g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1121968-0.05g
1-[2-amino-2-(oxan-3-yl)ethyl]-3-(propan-2-yl)urea
2137612-86-1 95%
0.05g
$612.0 2023-10-27

1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea 関連文献

1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)ureaに関する追加情報

Introduction to 1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea (CAS No. 2137612-86-1)

1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea, identified by the CAS number 2137612-86-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of urea derivatives that have garnered attention due to their versatile applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of an amino group, an oxan (tetrahydropyran) ring, and a propan-2-yl substituent, contribute to its unique chemical properties and potential biological activities.

The urea moiety in 1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea plays a crucial role in its reactivity and functionality. Urea derivatives are well-known for their ability to form hydrogen bonds, which makes them valuable in the design of bioactive molecules. The amino group further enhances the compound's potential as a pharmacophore, enabling interactions with various biological targets. The oxan ring introduces a cyclic structure that can influence the compound's solubility, metabolic stability, and binding affinity. Additionally, the propan-2-yl substituent adds a hydrophobic moiety, which can modulate the overall physicochemical properties of the molecule.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug discovery. Compounds like 1-2-amino-2-(oxan-3-yl)ethyl-3-(propan-2-yl)urea are being explored for their potential as lead compounds in the development of new therapeutic agents. The combination of an amino, an oxan, and a propan-2-yl group provides a unique scaffold that can be modified to target specific biological pathways. For instance, studies have shown that urea derivatives can exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

In particular, the oxan ring has been found to enhance the bioavailability of small molecules by improving their solubility and reducing their metabolic degradation. This feature is particularly valuable in drug development, where achieving optimal pharmacokinetic profiles is essential for therapeutic efficacy. The propan-2-yl substituent also contributes to the compound's hydrophobicity, which can be advantageous for membrane permeability and oral bioavailability. These structural elements collectively make 1-2-amino-2-(oxan-3-y l)ethyl -3-(propan - 2 - y l )urea a promising candidate for further investigation.

Current research in the field of medicinal chemistry is increasingly focusing on the development of novel scaffolds that combine multiple pharmacophoric elements. The structural complexity of 1 - 2 - amino - 2 - ( oxan - 3 - y l ) ethyl - 3 - ( propan - 2 - y l ) urea aligns well with this trend. By leveraging computational methods and high-throughput screening, researchers are identifying new derivatives with enhanced biological activity. For example, modifications to the amino group or the oxan ring can lead to compounds with improved binding affinity or selectivity for specific targets.

The synthesis of 1 - 2 - amino - 2 - ( oxan - 3 - y l ) ethyl - 3 - ( propan - 2 - y l ) urea involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to ensure high yields and purity. The availability of reliable synthetic routes is crucial for conducting further biological evaluations and preclinical studies. Recent developments in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.

Beyond its potential as a lead compound, 1 - 2 - amino - 2 - ( oxan - 3 - y l ) ethyl - 3 - ( propan _{ } ^{ _{ } }{ }_{ }_{ }^{ _{ } }_{ }_{ }_{ }^{ _{ } }_{ }_{ }^{ _{ } }} ) urea) has applications in other areas of chemical research. For instance, it can serve as a building block for more complex molecules or be used in mechanistic studies to understand reaction pathways involving urea derivatives. The versatility of this compound underscores its importance in both academic and industrial research settings.

In conclusion,1_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ amine _ _ _ _ _ _ _ _ _ _ _ _ __ _( oxan __ __ __ __ __ __ __ __ __ __ __ __ n __ n __ n __ n __ n __ n __ n __ n __ y l ) __ y l ) __ y l ) __ y l ) __ y l ) __ y l ) ethyl- ethyl- ethyl- ethyl- ethyl- ethyl- ethyl- ethyl- ethy l)-3( propan )-3( propan )-3( propan )-3( propan )-3( propan )-3( propan )-3( propan -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- ( CAS No. 2137612861) represents an exciting opportunity for researchers seeking novel therapeutic agents. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for exploring new frontiers in chemical biology. As research continues, we can expect further insights into its potential applications, both as a lead compound and as a versatile building block.

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